molecular formula C10H18N2O4 B2567585 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate CAS No. 1782647-31-7

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

Cat. No.: B2567585
CAS No.: 1782647-31-7
M. Wt: 230.264
InChI Key: BINCCFKDJYPIFA-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol . This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing ring. The presence of tert-butyl and methyl groups, along with amino and dicarboxylate functionalities, makes this compound an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the dicarboxylate groups to form corresponding alcohols. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso derivatives, while reduction of the dicarboxylate groups may yield diols.

Scientific Research Applications

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its functional groups allow for easy modification and labeling with fluorescent or radioactive tags.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its azetidine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the dicarboxylate groups can participate in electrostatic interactions with charged amino acids. These interactions can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways .

Comparison with Similar Compounds

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    1-tert-Butyl 3-methyl 3-aminoazetidine-1-carboxylate: This compound lacks one of the dicarboxylate groups, making it less polar and potentially less reactive in certain chemical reactions.

    1-tert-Butyl 3-aminoazetidine-1,3-dicarboxylate: This compound lacks the methyl group, which may affect its steric properties and reactivity.

    3-Methyl 3-aminoazetidine-1,3-dicarboxylate: This compound lacks the tert-butyl group, which may influence its solubility and stability.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and solubility, making it a versatile compound for various applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINCCFKDJYPIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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